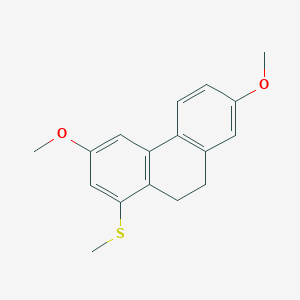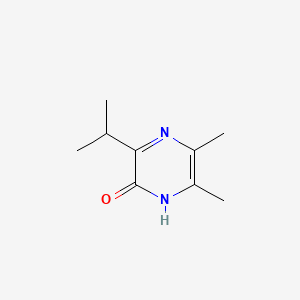
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is an organic compound belonging to the pyrazinone family Pyrazinones are heterocyclic compounds containing a pyrazine ring with a keto group This specific compound is characterized by its unique structural features, including two methyl groups and an isopropyl group attached to the pyrazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-diaminopyridine with an appropriate diketone, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazinones, hydroxylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-ethyl)
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-propyl)
Uniqueness
Compared to similar compounds, 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the isopropyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic targets.
特性
CAS番号 |
113139-68-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5(2)8-9(12)11-7(4)6(3)10-8/h5H,1-4H3,(H,11,12) |
InChIキー |
VUAFUBKZULTSCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)N1)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


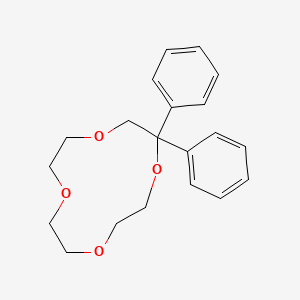
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)

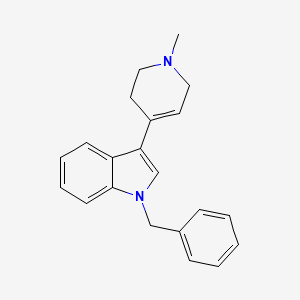
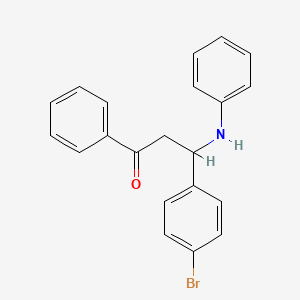

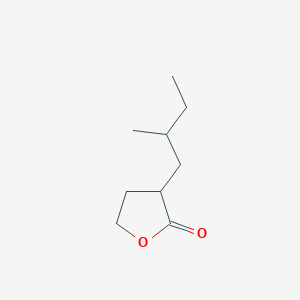
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)


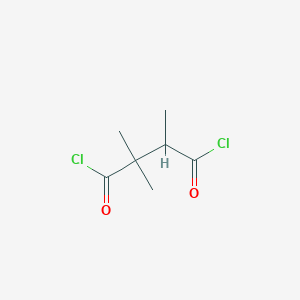
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
